
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate is an organic compound that features a cyclopentane ring substituted with a benzenesulfonyl group, a bromine atom, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate typically involves multiple steps. One common method includes the bromination of a cyclopentane derivative followed by sulfonylation and esterification. For example, the bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions . Finally, the esterification can be carried out using methanol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
化学反应分析
Types of Reactions
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under SN1 or SN2 conditions.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination under radical conditions.
Benzenesulfonyl chloride: Used for sulfonylation in the presence of a base.
Methanol and acid catalyst: Used for esterification.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted cyclopentane derivatives can be formed.
Oxidation Products: Sulfone derivatives are formed upon oxidation of the benzenesulfonyl group.
Reduction Products: Alcohol derivatives are formed upon reduction of the ester group.
科学研究应用
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate involves its interaction with various molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromine atom can participate in substitution reactions, while the ester group can undergo hydrolysis or reduction . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
相似化合物的比较
Similar Compounds
Methyl benzenesulfonate: Similar in structure but lacks the bromocyclopentane ring.
Bromocyclopentane derivatives: Similar in having a bromine-substituted cyclopentane ring but lack the benzenesulfonyl and ester groups.
Sulfone derivatives: Similar in having a sulfone group but differ in the rest of the molecular structure.
Uniqueness
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and various research applications .
属性
CAS 编号 |
115678-59-6 |
|---|---|
分子式 |
C13H15BrO4S |
分子量 |
347.23 g/mol |
IUPAC 名称 |
methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H15BrO4S/c1-18-13(15)9-7-11(14)12(8-9)19(16,17)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 |
InChI 键 |
BPPGLCCCEMLRMB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC(C(C1)Br)S(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


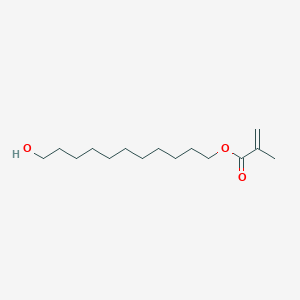
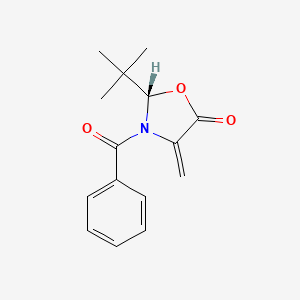
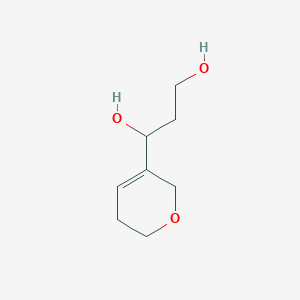

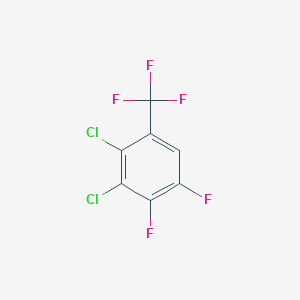
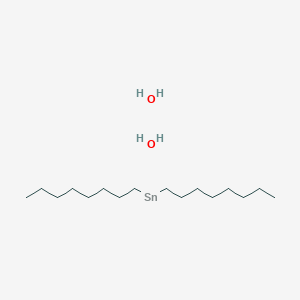

![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
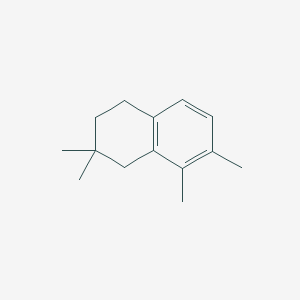
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
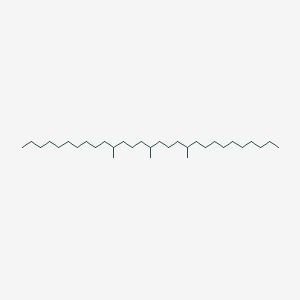
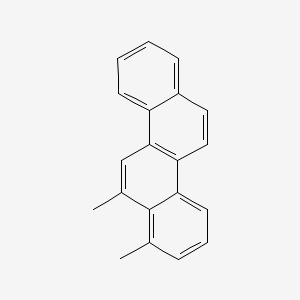
![3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14304295.png)
![2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14304304.png)
